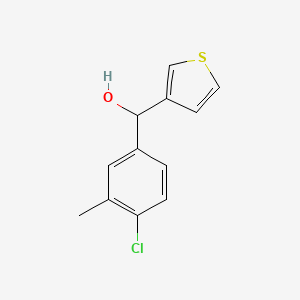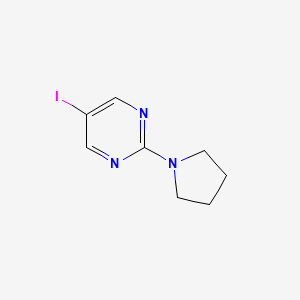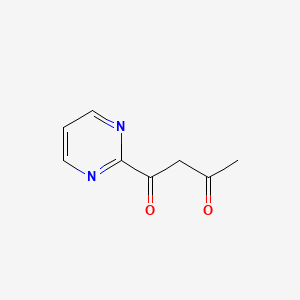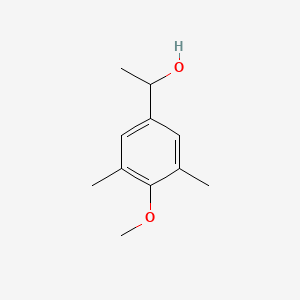
3-(3-Ethoxyphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethoxyphenyl)-1-propene: is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of an ethoxy group attached to the phenyl ring at the third position and a propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 3-(3-Ethoxyphenyl)-1-propene involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 3-ethoxyphenylboronic acid can be coupled with 1-bromo-1-propene under mild conditions to yield the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(3-Ethoxyphenyl)-1-propene can undergo oxidation reactions to form corresponding epoxides or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-(3-ethoxyphenyl)propane using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: 3-(3-Ethoxyphenyl)propane.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
3-(3-Ethoxyphenyl)-1-propene is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis .
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as ligands for various receptors, influencing biological pathways and potentially leading to the development of new therapeutic agents .
Industry:
The compound is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism by which 3-(3-Ethoxyphenyl)-1-propene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethoxy group can influence the compound’s binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
3-(4-Ethoxyphenyl)-1-propene: Similar structure but with the ethoxy group at the fourth position.
3-(3-Methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness:
3-(3-Ethoxyphenyl)-1-propene is unique due to the specific positioning of the ethoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs .
Propiedades
IUPAC Name |
1-ethoxy-3-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-6-10-7-5-8-11(9-10)12-4-2/h3,5,7-9H,1,4,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFXQWLVBPLASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














